molecular formula C18H27NO2 B1615529 Pentapiperide CAS No. 7009-54-3

Pentapiperide

Cat. No.: B1615529
CAS No.: 7009-54-3
M. Wt: 289.4 g/mol
InChI Key: UKQYEYCQIQBHBC-UHFFFAOYSA-N
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Description

Pentapiperide is a chemical compound of interest in research and development. Available data identifies it as a small molecule with the chemical formula C18H27NO2 and a molecular weight of 289.419 g/mol . The compound is also known by its synonym, this compound, and its hydrochloride salt form has a CAS Registry Number of 78372-15-3 . Early scientific literature references this compound, with some studies dating back to the 1960s . One historical source reported an intravenous LD50 of 48900 µg/kg in mice . This compound is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7009-54-3

Molecular Formula

C18H27NO2

Molecular Weight

289.4 g/mol

IUPAC Name

(1-methylpiperidin-4-yl) 3-methyl-2-phenylpentanoate

InChI

InChI=1S/C18H27NO2/c1-4-14(2)17(15-8-6-5-7-9-15)18(20)21-16-10-12-19(3)13-11-16/h5-9,14,16-17H,4,10-13H2,1-3H3

InChI Key

UKQYEYCQIQBHBC-UHFFFAOYSA-N

SMILES

CCC(C)C(C1=CC=CC=C1)C(=O)OC2CCN(CC2)C

Canonical SMILES

CCC(C)C(C1=CC=CC=C1)C(=O)OC2CCN(CC2)C

Other CAS No.

7009-54-3

Origin of Product

United States

Synthetic Chemistry and Derivatization Approaches for Pentapiperide

Established Synthetic Pathways and Precursors

The synthesis of pentapiperide and related 1,4-disubstituted piperidines often involves multi-step sequences starting from key precursors. researchgate.net A common strategy is the construction of the piperidine (B6355638) ring followed by the introduction of the necessary substituents.

Alpha-Alkylation of Phenylacetonitrile (B145931) in this compound Synthesis

A crucial precursor for the synthesis of numerous pharmaceuticals, including this compound, is phenylacetonitrile. wikipedia.orgwikipedia.org The carbon atom situated between the phenyl group and the nitrile is an active methylene (B1212753) unit, making it susceptible to deprotonation and subsequent alkylation. wikipedia.org This reactivity is fundamental in forming new carbon-carbon bonds.

The α-alkylation of phenylacetonitrile is a key step in building the carbon skeleton required for this compound. researchgate.neteie.gr This reaction typically involves treating phenylacetonitrile with a strong base to generate a carbanion, which then acts as a nucleophile, attacking an alkylating agent. orgsyn.org The choice of base and reaction conditions is critical to ensure efficient and selective mono-alkylation. orgsyn.org

A general representation of this reaction is the alkylation of phenylacetonitrile with a suitable haloalkane in the presence of a base. orgsyn.org Modern methods often employ phase-transfer catalysts, which facilitate the reaction between the aqueous alkaline solution and the organic substrate. orgsyn.org

Table 1: Examples of α-Alkylation of Phenylacetonitrile

Phenylacetonitrile DerivativeAlkylating AgentBase/CatalystProductReference
PhenylacetonitrileBenzyl alcoholsKOtBuα-Alkylated arylacetonitriles researchgate.net
PhenylacetonitrileBenzyl alcoholsCuCl2/TMEDAα-Alkylated nitriles eie.gr
ArylacetonitrilesAlcoholsBase-catalyzedα-Alkylated arylacetonitriles researchgate.net

This table is for illustrative purposes and may not represent the exact synthesis of this compound itself but demonstrates the general principle of α-alkylation.

Role of Ionic Liquids in Optimized Synthesis

Ionic liquids (ILs) have emerged as "green" solvents and catalysts in organic synthesis due to their low vapor pressure, thermal stability, and tunable properties. tcichemicals.comscielo.org.mxbenthamscience.com In the context of piperidine synthesis, ionic liquids can serve multiple roles. They can act as solvents, catalysts, or co-catalysts, often leading to improved reaction rates, higher yields, and easier product separation. mdpi.commdpi.com

For instance, piperidinium-based ionic liquids have been used as precursors for platinum catalysts in hydrosilylation reactions. mdpi.com While not a direct step in this compound synthesis, this highlights the utility of piperidine-derived ionic liquids in catalysis. The use of acidic or basic ionic liquids can also facilitate key bond-forming reactions in the construction of the piperidine ring. mdpi.com The charged nature of ionic liquids can influence the reaction pathway, sometimes leading to enhanced selectivity. scielo.org.mx

Methodological Advancements in Piperidine Scaffold Construction Relevant to this compound

The piperidine ring is a "privileged scaffold" in medicinal chemistry, and numerous methods for its construction have been developed. bham.ac.ukmdpi.com These advancements are relevant to the synthesis of this compound as they offer more efficient and versatile routes to the core structure.

Recent strategies for synthesizing highly substituted piperidines include:

Multicomponent Reactions: These reactions combine three or more starting materials in a single step to form a complex product, offering high atom economy and efficiency. rsc.org

Intramolecular Cyclization Reactions: Methods such as intramolecular aza-Diels-Alder reactions and reductive aminations of dicarbonyl compounds are powerful tools for constructing the piperidine ring with stereocontrol. nih.gov

Catalytic Methods: Transition metal catalysis, using elements like gold, palladium, and copper, has enabled novel cyclization and cross-coupling reactions to build and functionalize the piperidine scaffold. ajchem-a.comnih.gov For example, gold-catalyzed annulation can directly assemble piperidine rings. ajchem-a.com

Table 2: Modern Synthetic Methods for Piperidine Scaffolds

MethodCatalyst/ReagentKey TransformationRelevance to this compoundReference
Oxidative Amination of AlkenesGold(I) complexFormation of substituted piperidinesPotential route to functionalized piperidine core nih.gov
Intramolecular Radical CyclizationTriethylboraneSynthesis of polysubstituted alkylidene piperidinesAccess to diverse substitution patterns nih.gov
[5 + 1] AnnulationHydrogen borrowing catalystsCondensation of amines and aldehydesEfficient construction of the piperidine ring nih.gov
Multicomponent ReactionImmobilized Lipase (B570770)Synthesis of piperidine derivativesBiocatalytic approach to the piperidine core rsc.org

Chemo-Enzymatic and Biocatalytic Strategies for this compound Derivatives

The integration of enzymes into synthetic pathways, known as chemo-enzymatic synthesis, offers a green and highly selective alternative to traditional chemical methods. frontiersin.orgnih.govresearchgate.net Biocatalysis, the use of natural catalysts like enzymes, can provide access to complex molecules under mild reaction conditions. nih.govacsgcipr.org

For the synthesis of piperidine derivatives, enzymes such as lipases have been employed. rsc.org For example, immobilized Candida antarctica lipase B (CALB) has been used to catalyze the multicomponent reaction of benzaldehyde, aniline, and an acetoacetate (B1235776) ester to produce piperidine derivatives in high yields. rsc.org Such methods could potentially be adapted for the synthesis of this compound precursors or derivatives.

Chemo-enzymatic approaches can also be used for the synthesis of key intermediates. For instance, a two-step chemo-enzymatic method involving lipase-catalyzed epoxidation followed by microbial oxidation has been used to synthesize oxygenated derivatives of propenylbenzenes, which can be valuable building blocks. frontiersin.orgnih.gov

Stereoselective Synthesis and Chiral Resolution of this compound Analogues

Many pharmaceuticals are chiral, and their biological activity often resides in a single enantiomer. Therefore, the ability to synthesize stereochemically pure compounds is of paramount importance.

Stereoselective Synthesis aims to produce a single stereoisomer of a chiral molecule. beilstein-journals.orgnih.govresearchgate.net For piperidine-containing compounds, stereoselective methods often involve the use of chiral catalysts or auxiliaries to control the formation of new stereocenters during ring construction or functionalization. rsc.orgrsc.org For example, enantioselective heterodimerization using chiral phosphoric acid catalysis has been used to produce exo-heterodimers with high enantioselectivity. rsc.org

Chiral Resolution is the process of separating a racemic mixture into its individual enantiomers. aklectures.comnih.gov This can be achieved through various techniques, including:

Formation of Diastereomeric Salts: Reacting a racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated based on their different physical properties, such as solubility.

Kinetic Resolution: Utilizing a chiral catalyst or reagent that reacts at different rates with the two enantiomers of a racemic mixture, leading to an enrichment of the less reactive enantiomer. wikipedia.org Enzymatic kinetic resolution is a particularly powerful application of this principle. wikipedia.org

The resolution of this compound has been noted to be challenging. researchgate.net The use of chiral selectors like cyclodextrins has been explored for the resolution of such drugs. researchgate.net

Molecular Pharmacodynamics and Receptor Interaction Studies of Pentapiperide

Elucidation of Molecular Mechanisms of Action for Pentapiperide

The molecular mechanism of this compound is centered on its function as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors. These receptors are members of the G protein-coupled receptor (GPCR) superfamily and are integral to the parasympathetic nervous system's function. pnas.org There are five distinct subtypes of muscarinic receptors, M1 through M5, which are distributed in various tissues, including the central nervous system, cardiac and smooth muscles, and exocrine glands. pnas.org

The five subtypes can be categorized into two main signaling families:

M1, M3, and M5 receptors typically couple to Gq/11 proteins. pnas.org Activation of this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). researchgate.net This cascade results in the activation of protein kinase C (PKC) and the mobilization of intracellular calcium, respectively, which are key signals for cellular responses like smooth muscle contraction. researchgate.netmdpi.com

M2 and M4 receptors preferentially couple to Gi/o proteins. pnas.org This interaction leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels. mdpi.compnas.org

As a muscarinic antagonist, this compound binds to these receptors but does not provoke a biological response. Instead, it physically occupies the binding site, preventing acetylcholine from binding and initiating these downstream signaling events. The therapeutic effects of spasmolytic agents like this compound are often attributed to the blockade of M3 receptors located on smooth muscle cells, which directly results in muscle relaxation.

In Vitro Receptor Binding Affinity and Selectivity Profiling

Determining the binding affinity and selectivity of a compound like this compound for different muscarinic receptor subtypes is crucial for understanding its pharmacological profile. This is achieved through in vitro radioligand binding assays performed on membranes from cells recombinantly expressing specific human muscarinic receptor subtypes. researchgate.net

Competitive binding assays are the standard method for determining the affinity of an unlabeled ligand (the "competitor," e.g., this compound) for a receptor. nih.gov The principle of this assay is to measure the ability of the competitor to displace a radiolabeled ligand (a ligand with a radioactive isotope attached) that has a known high affinity for the receptor. neurology.orgresearchgate.net

The methodology generally involves:

Preparation of Receptors: Membranes are prepared from cell lines (e.g., Chinese Hamster Ovary, CHO, cells) that have been engineered to express a high density of a single muscarinic receptor subtype (e.g., M1, M2, M3). nih.gov

Radioligand Selection: A specific muscarinic receptor antagonist, such as [³H]Quinuclidinyl benzilate ([³H]QNB) or [³H]N-methylscopolamine ([³H]NMS), is used as the radioligand. nih.govkcl.ac.ukahajournals.org

Incubation: The receptor-containing membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor drug.

Separation and Counting: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters. The radioactivity trapped on the filters is then quantified using a scintillation counter.

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor drug. This generates a sigmoidal inhibition curve from which the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific radioligand binding) is determined. The IC₅₀ value is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay. nih.gov

Competitor Concentration (log M)% Specific Binding
-10.0100.0
-9.598.5
-9.091.7
-8.575.3
-8.050.0
-7.524.7
-7.08.3
-6.51.5
-6.00.0

Table 1: Representative Data from a Competitive Binding Assay. This table illustrates the displacement of a radioligand from a muscarinic receptor by a hypothetical competitor. The IC₅₀ is the concentration at which 50% of the binding is inhibited, which is 10⁻⁸ M (or 10 nM) in this example.

Saturation binding analysis is used to determine the total density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand itself. sigmaaldrich.comoup.com The Kd represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium and is an inverse measure of the radioligand's affinity. oup.com

The experimental procedure involves:

Incubating the receptor preparation with increasing concentrations of the radioligand until no more binding occurs (saturation). oup.com

Performing two sets of experiments for each concentration: one to measure total binding and another to measure non-specific binding.

Non-specific binding is determined by adding a high concentration of an unlabeled antagonist (e.g., atropine) to the incubation mixture to block all specific binding to the target receptors. ahajournals.orgoup.com

Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.

The resulting data (specific binding vs. radioligand concentration) are fitted to a hyperbolic curve using non-linear regression to derive the Bmax and Kd values. oup.com

[³H]NMS (nM)Total Binding (fmol/mg)Non-specific Binding (fmol/mg)Specific Binding (fmol/mg)
0.1851075
0.216020140
0.532550275
1.0510100410
2.0720200520
5.0950500450
10.011001000100

Table 2: Example of Saturation Binding Data for a Muscarinic Receptor. This table shows hypothetical data used to determine receptor density (Bmax) and radioligand affinity (Kd). The specific binding data would be plotted to calculate these parameters.

Ligand-receptor kinetic studies measure the rate at which a drug associates with its receptor (the association rate constant, k_on) and dissociates from it (the dissociation rate constant, k_off). acs.org These parameters provide a more dynamic view of the drug-receptor interaction than equilibrium constants alone. The equilibrium dissociation constant (Kd) can be calculated from the ratio of these rates (k_off/k_on). nih.gov

The reciprocal of the dissociation rate (1/k_off) defines the ligand's residence time at the receptor, which is increasingly recognized as a key determinant of in vivo drug efficacy and duration of action. acs.org For antagonists, a longer residence time (slower k_off) can lead to a more sustained pharmacological effect. nih.gov

The kinetic parameters of unlabeled compounds like this compound can be determined using competition kinetic binding assays. nih.gov In this method, the receptor, radioligand, and unlabeled competitor are added simultaneously. The amount of radioligand bound is then measured at various time points as the system approaches equilibrium. The resulting data are analyzed with kinetic models to derive the k_on and k_off values for the unlabeled competitor. nih.gov

CompoundReceptork_on (M⁻¹ min⁻¹)k_off (min⁻¹)Residence Time (min)
AtropineM32.5 x 10⁸0.03528.6
TiotropiumM35.2 x 10⁷0.005200.0
IpratropiumM33.0 x 10⁸0.04025.0

Table 3: Representative Kinetic Data for Known Muscarinic Antagonists. This table provides examples of kinetic parameters for well-characterized muscarinic antagonists at the M3 receptor, illustrating the differences in association, dissociation, and residence time. Data for this compound are not publicly available.

Functional Receptor Assays and Signal Transduction Pathways in Preclinical Models

Functional assays are essential to characterize a compound as an antagonist and to quantify its potency. These assays measure a biological response resulting from receptor activation or blockade. For a muscarinic antagonist like this compound, this involves measuring its ability to inhibit a response induced by a muscarinic agonist (e.g., acetylcholine, carbachol). capes.gov.brdtic.mil

Common preclinical functional assays include:

Isolated Tissue Bath Experiments: Smooth muscle tissues that contract in response to muscarinic agonists, such as guinea pig ileum or trachea, are used. dtic.mil The tissue is mounted in an organ bath, and the ability of the antagonist to inhibit agonist-induced contractions is measured. The potency of the antagonist is often expressed as a pA₂ value, which reflects the concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to elicit the original response.

Cell-Based Functional Assays: In cells expressing specific muscarinic receptor subtypes, functional responses linked to their signaling pathways are measured. For M1, M3, or M5 receptors, a common assay is the measurement of agonist-stimulated phosphoinositide (PI) hydrolysis or intracellular calcium mobilization. mdpi.comnih.gov An antagonist's potency is determined by its ability to inhibit these second messenger signals.

Inhibition of Adenylyl Cyclase: For M2 and M4 receptors, functional antagonism can be assessed by measuring the reversal of agonist-induced inhibition of cAMP accumulation. mdpi.com

These assays confirm that the binding of this compound to the muscarinic receptor translates into a functional blockade of the associated signal transduction pathways. By preventing acetylcholine from activating Gq/11- or Gi/o-mediated cascades, this compound effectively inhibits downstream physiological events such as smooth muscle contraction and glandular secretion. researchgate.netpnas.orgcapes.gov.br

Metabolic Transformations and Enzymatic Biotransformation in Non Human Systems

In Vitro Metabolic Stability and Metabolite Identification

In vitro (test tube) studies are fundamental in early drug development to quickly assess a compound's metabolic liabilities. mdpi.com These assays use subcellular fractions, such as liver microsomes or hepatocytes, to estimate metabolic rate and identify the primary metabolites. apvma.gov.aunih.gov This information helps chemists optimize the molecule's structure to improve its metabolic properties and guides the selection of appropriate animal species for later in vivo testing. mdpi.comeuropa.eu

Hepatic Microsomal Metabolism and Cytochrome P450 Enzyme Involvement

Hepatic (liver) microsomes are vesicles formed from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes. apvma.gov.auevotec.com They are a standard tool for investigating Phase I metabolism, the initial stage of biotransformation where functional groups are introduced or exposed on a drug molecule. researchgate.net

The most significant family of enzymes in Phase I metabolism is the Cytochrome P450 (CYP) super-family. researchgate.netnih.gov These enzymes, particularly isoforms like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, are responsible for the oxidative metabolism of a vast number of drugs. nih.gov A microsomal stability assay typically incubates the compound with liver microsomes and necessary cofactors (like NADPH for CYP enzymes) and measures the rate at which the parent compound is eliminated over time. nih.govevotec.com Identifying which specific CYP enzymes are responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions. nih.gov

While this is a standard procedure for compounds in development, specific studies identifying the metabolic stability of Pentapiperide in hepatic microsomes or pinpointing the specific Cytochrome P450 enzymes involved in its biotransformation are not available in publicly accessible literature.

Enzymatic Kinetic Parameters (Vmax, S50, CLmax)

To quantify the rate of enzymatic reactions, kinetic parameters are determined. These values describe the efficiency and capacity of the metabolic pathway.

Vmax (Maximum Velocity): This represents the maximum rate of metabolism when the enzyme system is saturated with the substrate (the drug).

Km or S50 (Michaelis Constant): This is the substrate concentration at which the rate of metabolism is half of Vmax. It is an inverse measure of the enzyme's affinity for the substrate. A low Km indicates high affinity.

CLint (Intrinsic Clearance): This parameter is calculated as the ratio of Vmax to Km (Vmax/Km) and represents the inherent ability of an enzyme to metabolize a drug. It is a key value used to predict hepatic clearance in vivo. nih.govevotec.com

These parameters are essential for building pharmacokinetic models that can help predict a drug's behavior in a living system from in vitro data. mdpi.comevotec.com

Specific enzymatic kinetic data for the metabolism of this compound have not been reported in the available scientific literature. A typical representation of such data is shown in the table below.

Table 1: Illustrative Table of Enzymatic Kinetic Parameters This table is a template demonstrating how data would be presented. No specific data for this compound was found.

ParameterDescriptionExample Value
Vmax (nmol/min/mg protein)Maximum reaction velocityData Not Available
S50 (or Km) (µM)Substrate concentration at 50% of VmaxData Not Available
CLint (µL/min/mg protein)Intrinsic Clearance (Vmax/S50)Data Not Available

Animal Model Metabolism Studies

Following in vitro assessment, metabolism is studied in preclinical animal models (e.g., rats, dogs, monkeys) to understand the compound's disposition in a whole organism. mdpi.comnih.gov These in vivo studies are critical for confirming metabolic pathways and ensuring that the animal species used in toxicology studies are exposed to the same major metabolites that may be formed in humans. europa.eu

Comparative Metabolic Profiling Across Preclinical Species

The metabolic profile of a drug can vary significantly between species due to differences in the expression and activity of metabolic enzymes. researchgate.netnih.gov Therefore, comparative studies are conducted across several species, commonly including rats, dogs, and monkeys, to select the most appropriate toxicological model. mdpi.comnih.gov The ideal animal model should produce a metabolite profile that is qualitatively and quantitatively similar to that expected in humans. europa.eu These studies help identify any human-specific or disproportionately formed human metabolites, which may carry unique pharmacological or toxicological risks. europa.eu

Research detailing a comparative metabolic profile of this compound across different preclinical species is not currently available in the public domain.

Table 2: Example of Comparative In Vitro Metabolic Stability Across Species This table illustrates typical data from a cross-species comparison. Values are for a representative compound, not this compound.

SpeciesIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Rat7.1194
Mouse12.0115
DogData Not AvailableData Not Available
MonkeyData Not AvailableData Not Available
Human28.848.1

Source: Illustrative data adapted from a study on a different compound. nih.gov

Characterization of Phase I and Phase II Metabolic Products

Drug metabolism is broadly categorized into two phases. researchgate.net

Phase I Metabolism: These are functionalization reactions that introduce or expose polar groups on the parent molecule. researchgate.net Common reactions include oxidation (often mediated by CYP enzymes), reduction, and hydrolysis. researchgate.net The resulting metabolites can be inactive, active, or in some cases, toxic. researchgate.net

Phase II Metabolism: These are conjugation reactions where an endogenous, water-soluble molecule (such as glucuronic acid, sulfate, or an amino acid) is attached to the parent drug or a Phase I metabolite. researchgate.net This process, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs), significantly increases the molecule's polarity and molecular weight, preparing it for excretion via urine or bile. researchgate.netmdpi.com

Detailed studies characterizing the specific Phase I and Phase II metabolic products of this compound in any animal model have not been identified in the available literature.

Table 3: Common Biotransformation Reactions in Drug Metabolism

Metabolic PhaseReaction TypeDescription
Phase IOxidationAddition of oxygen or removal of hydrogen (e.g., hydroxylation, N-dealkylation).
ReductionGain of electrons (e.g., reduction of a nitro group).
HydrolysisCleavage of a molecule by the addition of water (e.g., ester or amide hydrolysis).
Phase IIGlucuronidationConjugation with glucuronic acid.
SulfationConjugation with a sulfonate group.
Glutathione ConjugationConjugation with glutathione.

Source: General knowledge of metabolic pathways. researchgate.netnih.gov

Advanced Analytical Methodologies for Pentapiperide Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for the separation and purification of components within a mixture. journalagent.com In the context of pentapiperide research, both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are pivotal.

HPLC is a powerful tool in analytical chemistry that allows for the separation, identification, and quantification of compounds. rjlbpcs.com The development of a robust HPLC method is a multi-step process that requires careful consideration of the physicochemical properties of the analyte, such as its polarity, solubility, and pKa. rjlbpcs.comijpsjournal.com

The initial phase of HPLC method development for this compound involves method scouting , where various column and mobile phase combinations are screened to find the most suitable conditions for separation. thermofisher.com The choice of the stationary phase is critical and is often guided by the chemical structure of this compound. sigmaaldrich.com For separating a compound like this compound, a C18 column is a common starting point due to its versatility. seejph.com

Optimization is the subsequent and often most time-consuming step. thermofisher.com This involves refining parameters such as the mobile phase composition (including the type of organic modifier, pH, and buffer concentration), flow rate, and column temperature to achieve the best possible resolution, peak shape, and analysis time. drawellanalytical.com For instance, a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer is commonly used. The pH of the buffer can significantly influence the retention time and peak shape of ionizable compounds. rjlbpcs.com Gradient elution, where the mobile phase composition is changed during the run, is often employed to achieve better separation of complex mixtures. drawellanalytical.com

A typical HPLC system for this compound analysis would include a pump, an injector, a column, a detector, and a data acquisition system. drawellanalytical.com A UV detector is frequently used due to its robustness and applicability to a wide range of compounds that absorb UV light. sigmaaldrich.com

The table below outlines key parameters considered during HPLC method development.

ParameterConsiderations for this compound Analysis
Column (Stationary Phase) Selection based on the polarity of this compound. A reversed-phase column (e.g., C18, C8) is a common choice. sigmaaldrich.comresearchgate.net
Mobile Phase A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol). rjlbpcs.com The pH of the buffer is adjusted to ensure optimal ionization and retention. rjlbpcs.com
Flow Rate Optimized to balance analysis time and separation efficiency. drawellanalytical.com A typical flow rate might be around 1.0 mL/min. researchgate.net
Column Temperature Controlled to ensure reproducibility and can be adjusted to improve peak shape and resolution. drawellanalytical.com
Detector A UV detector is commonly used, with the detection wavelength set at the absorbance maximum of this compound. sigmaaldrich.com
Injection Volume Kept small and consistent to maintain peak shape and accuracy. researchgate.net

This table provides a general overview of parameters for HPLC method development.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering improvements in speed, resolution, and sensitivity compared to conventional HPLC. benthamopenarchives.com This is achieved by using columns packed with smaller particles (typically less than 2 µm) and operating at higher pressures. benthamopenarchives.com The underlying principle of UPLC is based on the van Deemter equation, which relates linear velocity to plate height, demonstrating that smaller particle sizes lead to higher efficiency. benthamopenarchives.com

In this compound research, UPLC can be applied to achieve faster analysis times and better resolution, which is particularly beneficial for high-throughput screening or when analyzing complex samples. waters.com The enhanced sensitivity of UPLC is also advantageous for detecting low-level impurities or metabolites of this compound. creative-proteomics.com Many HPLC methods can be transferred to UPLC systems to leverage these benefits, though this often requires some method modification. mdpi.com UPLC systems are instrumental in research for tasks such as checking the purity of manufactured drugs and analyzing wastewater for medicinal substances. mdpi.com

The transition from HPLC to UPLC can significantly reduce solvent consumption and sample volume, making it a more environmentally friendly and cost-effective technique. creative-proteomics.com

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and characterization of compounds like this compound.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. labmanager.com When coupled with a separation technique like HPLC or UPLC (LC-MS), it becomes a highly selective and sensitive method for identifying and quantifying compounds in complex mixtures. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides the ability to measure m/z values with very high accuracy, often to several decimal places. bioanalysis-zone.com This precision allows for the determination of the elemental composition of a molecule, which is a critical step in identifying unknown compounds or confirming the identity of known ones like this compound. labmanager.combioanalysis-zone.com HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. bioanalysis-zone.com

In this compound research, UPLC coupled with HRMS (UPLC-HRMS) is a state-of-the-art approach for comprehensive analysis. nih.gov This combination allows for the separation of this compound from related substances and impurities, followed by their accurate mass measurement for unambiguous identification. nih.govunivie.ac.at Data-independent acquisition modes, such as MSE, can be employed to acquire both precursor ion and fragment ion data in a single run, facilitating the identification of unexpected impurities. waters.com

The table below summarizes the application of MS and HRMS in this compound research.

TechniqueApplication in this compound Research
LC-MS Combines the separation power of LC with the detection capabilities of MS for selective and sensitive analysis of this compound. nih.gov
UPLC-HRMS Provides high-resolution separation and accurate mass measurements for the confident identification of this compound and its related compounds. nih.govunivie.ac.at
MS/MS Involves the fragmentation of selected ions to provide structural information, aiding in the elucidation of the this compound structure and the identification of its metabolites or degradation products.

This table highlights the utility of mass spectrometry techniques in the analysis of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. bhu.ac.in It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. solubilityofthings.comox.ac.uk The primary nuclei observed for organic compounds are ¹H (proton) and ¹³C (carbon-13). solubilityofthings.com

The key parameters obtained from an NMR spectrum are:

Chemical Shift (δ): Indicates the electronic environment of a nucleus. bhu.ac.in

Spin-Spin Coupling (J-coupling): Reveals connectivity between neighboring nuclei. ox.ac.uk

Integration: The area under a resonance peak is proportional to the number of nuclei it represents. ox.ac.uk

For a complete structural assignment of this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed.

¹H NMR: Provides information about the number and types of protons in the molecule. ox.ac.uk

¹³C NMR: Shows the number and types of carbon atoms. pitt.edu

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between protons and carbons, helping to piece together the molecular structure. solubilityofthings.com

NMR is an indispensable technique for confirming the structure of newly synthesized batches of this compound and for identifying any structural isomers or impurities. numberanalytics.com

Method Development and Validation Strategies for Research-Grade Assays

The development and validation of analytical methods are crucial to ensure that they are suitable for their intended purpose and provide reliable, reproducible results. ijpsjournal.comlabmanager.com For research-grade assays of this compound, the validation process follows established guidelines, such as those from the International Council for Harmonisation (ICH). seejph.comlabmanager.com

The development of a research-grade assay begins with defining the analytical objectives. drawellanalytical.com This is followed by a systematic process of optimizing the analytical method, whether it be HPLC, UPLC-MS, or another technique. spirochem.com

Once a method is developed, it must be validated by assessing a range of parameters. nih.gov The key validation parameters include:

Validation ParameterDescription
Specificity/Selectivity The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. rjlbpcs.com
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. seejph.com
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. seejph.com
Accuracy The closeness of the test results obtained by the method to the true value. labmanager.com It is often assessed by recovery studies. labmanager.com
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). researchgate.net
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. rjlbpcs.com
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. rjlbpcs.com
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. seejph.com

This table outlines the essential parameters for the validation of a research-grade analytical method, based on ICH guidelines.

A thoroughly validated analytical method for this compound ensures the quality and integrity of the data generated in research settings, forming a solid foundation for further scientific investigation. labmanager.comspirochem.com

Design of Experiments (DoE) in Analytical Method Development

The development of analytical methods for pharmaceutical compounds like this compound is increasingly guided by the principles of Analytical Quality by Design (AQbD). americanpharmaceuticalreview.com A cornerstone of the AQbD approach is the use of Design of Experiments (DoE), a powerful statistical methodology for systematically and efficiently optimizing analytical procedures. americanpharmaceuticalreview.comnih.gov DoE allows for the simultaneous investigation of multiple input variables (factors) to understand their individual effects and, crucially, their interaction effects on the output (responses) of the analytical method. extendsim.comminitab.com This approach is a significant advancement over the traditional one-factor-at-a-time (OFAT) method, which is often inefficient and fails to detect interactions between variables. nih.gov

For the development of a High-Performance Liquid Chromatography (HPLC) method for this compound, DoE can be implemented in a stepwise manner, often starting with screening designs to identify the most critical method parameters, followed by optimization designs to determine the ideal operating conditions. americanpharmaceuticalreview.com

Screening and Optimization

Initially, a screening design, such as a Plackett-Burman or a fractional factorial design, can be employed to identify the Critical Method Parameters (CMPs) from a larger pool of potential variables. americanpharmaceuticalreview.commit.edu These are the parameters that have the most significant impact on the method's performance. For an HPLC analysis of this compound, these factors could include mobile phase composition, pH, column temperature, and flow rate. ajpamc.com

Once the critical factors are identified, an optimization design, such as a central composite design (CCD) or Box-Behnken design, is used to explore the relationships between these factors and the method's responses in greater detail. nih.gov Key responses to be optimized would include peak resolution (Rs), peak tailing factor (Tf), and analysis time. The goal is to find a robust "design space"—a multidimensional combination of and interaction between input variables that has been demonstrated to provide assurance of quality. americanpharmaceuticalreview.com

An example of factors and levels for a DoE optimization study for a hypothetical this compound HPLC method is presented below.

Table 1: Illustrative Factors and Levels for DoE in this compound HPLC Method Development

Factor Code Level 1 (-1) Level 2 (0) Level 3 (+1)
Mobile Phase pH A 2.5 3.0 3.5
Acetonitrile Content (%) B 45 50 55

This table is for illustrative purposes only.

By analyzing the results of the experiments conducted according to this design, a mathematical model can be built to predict the method's performance under different conditions, allowing for the selection of an optimal set of conditions that ensures high resolution, good peak shape, and a reasonable run time. nih.gov

Robustness and Qualification Studies

Robustness Testing

Robustness is a key parameter in analytical method validation and is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. elementlabsolutions.comeuropa.eu It provides an indication of the method's reliability during normal usage. europa.eu The evaluation of robustness should be considered during the development phase, as it helps to identify which parameters need to be tightly controlled. europa.eu For a this compound analytical method, robustness would be assessed by intentionally varying parameters such as:

pH of the mobile phase

Concentration of the mobile phase components (e.g., percentage of organic solvent) sepscience.com

Different columns (e.g., different lots or manufacturers)

Flow rate of the mobile phase

Column temperature ajpamc.com

The results of these variations are then compared against the system suitability test (SST) criteria. The method is considered robust if the results remain within the predefined acceptance criteria despite these small changes. elementlabsolutions.com

Table 2: Example of a Robustness Study Design for a this compound HPLC Method

Parameter Variation Acceptance Criteria (Example)
Flow Rate 0.9 mL/min (-10%) Resolution (Rs) ≥ 2.0
1.1 mL/min (+10%) Tailing Factor (Tf) ≤ 1.5
Mobile Phase pH 2.9 (-0.1) %RSD of peak area ≤ 2.0%
3.1 (+0.1)
Column Temperature 33 °C (-2 °C) Retention time shift ≤ 5%
37 °C (+2 °C)
Acetonitrile Content 49% (-2%)

This table is for illustrative purposes only. Acceptance criteria are method-dependent.

Qualification Studies

Method qualification is the process that demonstrates a method is suitable for its intended purpose at a specific stage of drug development. loesungsfabrik.de It is often performed during early development phases (e.g., Phase I/II) and can be considered a less extensive form of validation. loesungsfabrik.de The qualification process checks that the method's design is fundamentally sound and provides reproducible results for its intended application. loesungsfabrik.de

For this compound, an analytical method qualification would typically assess parameters such as specificity, linearity, accuracy, and precision, but perhaps with wider acceptance criteria or fewer replicates than a full validation. demarcheiso17025.comsciencescholar.us This initial assessment confirms that the method is fit-for-purpose and can reliably be used to support ongoing development activities. americanpharmaceuticalreview.com Data from the qualification study can also be used to establish the acceptance criteria for the subsequent full validation, which is performed in later stages of development according to ICH Q2(R1) guidelines. europa.euloesungsfabrik.de

Computational Chemistry and in Silico Modeling for Pentapiperide Research

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. vit.ac.in This method is instrumental in drug discovery for modeling the interaction between a small molecule ligand, such as Pentapiperide, and a protein receptor's binding site. vit.ac.inncl.ac.uk The process involves search algorithms that generate a variety of possible binding poses, and scoring functions that rank these poses based on their predicted binding affinity. vit.ac.in

While this compound is recognized as a bioactive compound and is included in various chemical libraries, detailed molecular docking studies focusing specifically on its interaction with a single, defined biological target are not extensively detailed in the available literature. However, it is often included in broader computational studies. For instance, molecular modeling of fentanyl analogs has involved the use of flexible molecular docking to study the formation of complexes with opioid receptors, a class of studies relevant to piperidine-containing compounds like this compound. researchgate.net Such computational approaches are crucial for identifying the key amino acids and ligand functional groups that participate in complex formation and for explaining stereochemical effects on potency. researchgate.net

Table 1: Key Concepts in Molecular Docking

Concept Description Relevance to this compound Research
Ligand The small molecule being studied. This compound or its analogs.
Receptor The biological macromolecule (usually a protein) to which the ligand binds. A specific protein target whose function might be modulated by this compound.
Search Algorithm Explores possible conformations and orientations of the ligand within the binding site. Determines the most geometrically favorable binding poses for this compound.

| Scoring Function | Estimates the binding affinity for a given pose, using principles like electrostatic and van der Waals interactions. | Ranks potential binding modes of this compound to predict the most stable complex and its binding strength. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the structural or physicochemical properties of a series of compounds with their biological activities. edelris.com These mathematical models are used to predict the activity of new molecules before they are synthesized. edelris.com QSAR models are built upon the principle that the activity of a chemical is directly related to its molecular structure. hep.com.cn

This compound has been included in compound datasets used to develop QSAR models, particularly in the context of screening for specific biological activities. For example, in a study that applied Riemannian geometry for shape-based virtual screening, this compound was listed among molecules evaluated for potential antihistaminic activity. ncl.ac.uk QSAR models can help prioritize chemicals for further testing and are often coupled with machine learning methods to enhance their predictive power. hep.com.cnresearchgate.net Despite its inclusion in such datasets, specific, detailed QSAR models that explicitly define the molecular descriptors of this compound and their quantitative contribution to a particular biological activity are not extensively published. ncl.ac.ukresearchgate.net

Molecular Dynamics Simulations and Free Energy Calculations

Molecular dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. researchgate.net This technique solves Newton's equations of motion for a system of interacting particles, generating a trajectory that reveals how the system evolves. MD simulations are invaluable for understanding the conformational flexibility of ligands and receptors and for calculating the free energy of binding, which is a more rigorous predictor of binding affinity than docking scores alone. researchgate.net

Research into the synthesis of key camptothecin-related alkaloids has utilized MD simulations. Specifically, studies on the synthesis of (S)-Mappicine and Mappicine Ketone have employed MD simulations in conjunction with density functional theory (DFT) calculations. researchgate.net These simulations can provide insights into the dynamic stability of intermediates and transition states in a reaction pathway. Free energy calculations, often performed as a post-processing step on MD trajectories, can further elucidate the thermodynamics of ligand binding or chemical reactions.

Table 2: Illustrative Data from a Hypothetical MD Simulation of this compound This table is for illustrative purposes to show the type of data generated in an MD study, as specific numerical data for this compound was not available in the search results.

Simulation Parameter Value Description
Simulation Time 100 ns The total time duration over which the molecular motion is simulated.
RMSD of Ligand 1.5 ± 0.3 Å Root Mean Square Deviation, measuring the average distance between the atoms of the ligand over time compared to a reference structure. A stable value indicates the ligand has found a stable binding pose.
Radius of Gyration 12.5 ± 0.5 Å A measure of the compactness of the protein-ligand complex. Stability suggests the complex is not unfolding.

| Binding Free Energy (MM/PBSA) | -45.5 kcal/mol | An estimation of the binding affinity calculated from the simulation trajectory using the Molecular Mechanics/Poisson-Boltzmann Surface Area method. |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules from first principles. organicdivision.org These methods solve approximations of the Schrödinger equation to determine the electron density of a system, from which various properties can be derived. escholarship.org

The use of DFT has been reported in studies related to the synthesis of Mappicine and its analogs. researchgate.netsci-hub.se For instance, DFT calculations have been employed to understand aryl-aryl bond formation in transition-metal-catalyzed reactions relevant to the synthesis of natural products like Mappicine. sci-hub.se Similarly, investigations into the lithiation reactions of related heterocyclic systems have used DFT to optimize the geometries of reactants, transition states, and products. organicdivision.org These calculations provide critical information on reaction mechanisms, favoring one pathway over another by comparing the energies of transition states. rsc.org

Table 3: Applications of Quantum Chemical Calculations in Mappicine Research

Calculation Type Application Reference
Geometry Optimization Predicts the most stable 3D structure of Mappicine and its reaction intermediates. organicdivision.org
Transition State Search Identifies the structure and energy of the highest point along a reaction coordinate, revealing the activation energy. rsc.org
HOMO/LUMO Analysis Calculates the Highest Occupied and Lowest Unoccupied Molecular Orbitals to understand reactivity and electronic transitions. sci-hub.se

| Vibrational Frequencies | Predicts infrared spectra and confirms that optimized structures are true energy minima (no imaginary frequencies). | organicdivision.org |

Protein Structure Prediction and Ligand Binding Site Analysis

Before molecular docking can be performed, a three-dimensional structure of the target protein is required. When an experimental structure (from X-ray crystallography or cryo-EM) is unavailable, its structure can be predicted using computational methods like homology modeling or, more recently, deep learning algorithms. Once a structure is obtained, the next critical step is to identify potential ligand binding sites on its surface.

Various algorithms exist for this purpose; some identify surface cavities and pockets geometrically, while others use energy-based methods, probing the protein surface with small molecules to map out favorable interaction fields. The analysis of known protein-ligand complexes shows that binding sites have a distinct residue composition compared to the rest of the protein surface, a feature that can be used to improve prediction accuracy. While these methods are fundamental to the in silico study of any drug candidate, specific studies detailing the prediction of a protein target structure and subsequent analysis of a binding site for this compound were not identified in the searched literature.

Pre Clinical Pharmacological Evaluation in Mechanistic Models

In Vitro Pharmacological Activity in Cell-Based Assays

There is currently no publicly available information from in vitro cell-based assays to characterize the pharmacological activity of Pentapiperide. Such studies are essential for determining a compound's mechanism of action, potency, and selectivity at a cellular level. Typically, this would involve a battery of assays, including but not limited to:

Receptor Binding Assays: To identify the specific molecular targets (e.g., receptors, enzymes, ion channels) with which this compound interacts and to quantify its binding affinity.

Second Messenger Assays: To determine the functional consequences of receptor binding, such as changes in intracellular cyclic AMP (cAMP), calcium levels, or inositol (B14025) phosphate (B84403) turnover.

Cell Viability and Proliferation Assays: To assess the cytotoxic or cytostatic effects of the compound on various cell lines.

Reporter Gene Assays: To measure the activation or inhibition of specific signaling pathways.

Without data from these or similar assays, the in vitro pharmacological profile of this compound remains uncharacterized.

Pharmacodynamic Biomarker Identification in Preclinical Animal Models

The identification of pharmacodynamic (PD) biomarkers is a critical step in drug development, providing a measurable indicator of a drug's biological activity in a living organism. For this compound, there are no published preclinical animal studies that identify or validate any such biomarkers. The process of PD biomarker identification would typically involve:

Target Engagement Markers: Measuring the direct interaction of this compound with its intended biological target in animal tissues.

Downstream Signaling Markers: Assessing changes in signaling molecules or pathways that are modulated by the drug's activity.

Physiological or Functional Markers: Monitoring changes in physiological parameters (e.g., blood pressure, heart rate) or functional readouts relevant to the compound's expected therapeutic effect.

The absence of such studies means that there are currently no established biomarkers to monitor the in vivo activity of this compound in preclinical models.

Development and Application of Disease Models for Mechanistic Studies

Preclinical disease models are indispensable for understanding how a compound's mechanism of action translates into therapeutic efficacy. There is no information available on the use of any animal models of disease to investigate the mechanistic properties of this compound. The development and application of such models would be crucial to:

Elucidate the Therapeutic Mechanism: To understand how this compound modifies the pathophysiology of a specific disease.

Evaluate Efficacy: To determine the potential therapeutic benefit of the compound in a relevant disease context.

Explore the Dose-Response Relationship: To establish the range of doses over which the compound produces a therapeutic effect.

Without these studies, the potential therapeutic applications and the in vivo mechanism of action of this compound are purely speculative.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Animal Studies

Pharmacokinetic/pharmacodynamic (PK/PD) modeling integrates data on a drug's concentration in the body over time (pharmacokinetics) with its biological effect (pharmacodynamics). This modeling is essential for optimizing dosing regimens and predicting clinical outcomes. No PK/PD modeling data for this compound in animal studies has been published. A comprehensive PK/PD evaluation would typically include:

Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound in various animal species.

Pharmacodynamic Assessment: Measuring the time course and intensity of the pharmacological effect in relation to the drug's concentration.

Integrated PK/PD Modeling: Developing mathematical models to describe the relationship between drug exposure and response, which can then be used to predict effective dosing strategies in humans.

The lack of such data precludes any understanding of the exposure-response relationship for this compound and hinders its potential translation to clinical development.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing Pentapiperide with high purity and yield?

  • Methodological Answer : Utilize the synthetic route described in US Patent 3,896,103 (Imperial Chemical Industries), which involves esterification of α-(1-methylpropyl)benzeneacetic acid with 1-methyl-4-piperidinol followed by fumarate salt formation . Optimize reaction conditions (e.g., solvent polarity, temperature) using HPLC (≥95% purity) and NMR to confirm structural integrity. For reproducibility, document catalyst ratios and purification steps (e.g., recrystallization solvents) in line with ICH guidelines .

Q. How can researchers validate this compound’s anticholinergic activity in preclinical models?

  • Methodological Answer : Employ in vitro receptor-binding assays (e.g., radioligand displacement for muscarinic M3 receptors) and in vivo models (e.g., guinea pig ileum contraction assays). Compare dose-response curves with atropine as a positive control. Ensure ethical compliance by adhering to LD50 thresholds (e.g., 435 mg/kg oral in mice) and 3R principles (Replacement, Reduction, Refinement) .

Q. What are the critical factors in designing toxicity studies for this compound?

  • Methodological Answer : Prioritize acute toxicity testing using OECD Guideline 423, noting species-specific LD50 variations (e.g., 720 mg/kg oral in rats vs. 435 mg/kg in mice) . Include histopathology of organs with high cholinergic activity (e.g., gastrointestinal tract, salivary glands). For chronic toxicity, monitor plasma esterase levels to assess metabolic stability, as this compound’s fumarate salt may influence bioavailability .

Advanced Research Questions

Q. How can contradictory data on this compound’s spasmolytic efficacy across studies be resolved?

  • Methodological Answer : Conduct a meta-analysis of dose-ranging studies, stratifying results by model specificity (e.g., isolated tissue vs. whole-animal assays). Use multivariate regression to identify confounding variables (e.g., pH-dependent solubility of the fumarate salt). Cross-validate findings with pharmacokinetic-pharmacodynamic (PK-PD) modeling to isolate receptor-binding kinetics from metabolic interference .

Q. What strategies improve batch-to-batch consistency in this compound formulations for sensitive bioassays?

  • Methodological Answer : Implement stringent quality control beyond basic MS/HPLC, such as peptide-content analysis (for salt-adjusted dosing) and Karl Fischer titration (to control hygroscopicity of the fumarate salt). For cell-based assays, request TFA removal (<1%) to avoid cytotoxicity, and pre-test solubility in assay buffers (e.g., PBS vs. DMSO) .

Q. How does the chiral configuration of this compound’s α-(1-methylpropyl) group influence receptor selectivity?

  • Methodological Answer : Synthesize enantiomers via asymmetric catalysis (e.g., chiral oxazaborolidine catalysts) and compare binding affinities using surface plasmon resonance (SPR). Molecular docking simulations (e.g., AutoDock Vina) can predict steric clashes with M3 receptor pockets. Validate in silico findings with functional assays (e.g., calcium flux in CHO-M3 cells) .

Methodological Considerations for Data Analysis

  • Handling Batch Variability : Use ANOVA with post-hoc Tukey tests to assess inter-batch differences in potency. For assays with high variability (e.g., in vivo spasmolysis), apply normalization to baseline measurements .
  • Addressing Ethical Constraints : Justify animal model selection via PICOT framework (Population, Intervention, Comparison, Outcome, Time), emphasizing translational relevance to human gastrointestinal disorders .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.